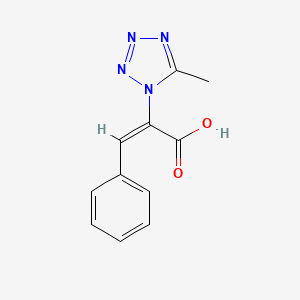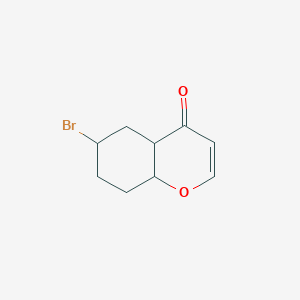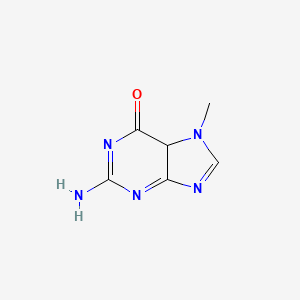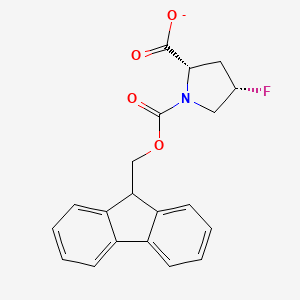![molecular formula C9H7F2N3O B12359674 3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one](/img/structure/B12359674.png)
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one is a heterocyclic compound that contains a triazole ring substituted with a difluorophenyl group
Métodos De Preparación
The synthesis of 3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one typically involves the reaction of 2,4-difluorobenzyl chloride with 3,4-dihydro-1,2,4-triazol-5-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Análisis De Reacciones Químicas
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazole ring.
Aplicaciones Científicas De Investigación
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antifungal and antibacterial agent. It has shown promising activity against various microbial strains.
Materials Science: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and photoluminescence.
Biological Research: It is used as a probe in biological studies to investigate the interactions of triazole-containing compounds with biological targets.
Mecanismo De Acción
The mechanism of action of 3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes by binding to their active sites. This binding disrupts the normal function of the enzymes, leading to the inhibition of microbial growth or other biological effects .
Comparación Con Compuestos Similares
3-[(2,4-Difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one can be compared with other similar compounds, such as:
Voriconazole: A triazole antifungal agent with a similar structure but different substituents on the triazole ring.
Fluconazole: Another triazole antifungal agent with a simpler structure and different pharmacological properties.
Itraconazole: A triazole antifungal agent with a more complex structure and broader spectrum of activity.
Propiedades
Fórmula molecular |
C9H7F2N3O |
|---|---|
Peso molecular |
211.17 g/mol |
Nombre IUPAC |
3-[(2,4-difluorophenyl)methyl]-3,4-dihydro-1,2,4-triazol-5-one |
InChI |
InChI=1S/C9H7F2N3O/c10-6-2-1-5(7(11)4-6)3-8-12-9(15)14-13-8/h1-2,4,8H,3H2,(H,12,15) |
Clave InChI |
ZUPHOSBJZZNMAN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1F)F)CC2NC(=O)N=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-2-azaniumyl-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B12359640.png)




![(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-21,24-dihydroxy-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(1R,4S,5'S,6R,6'R,8R,10Z,13R,14Z,20R,21R,24S)-6'-ethyl-21,24-dihydroxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B12359669.png)



